molecular formula C18H19NO B1324838 4-(Pyrrolidinomethyl)benzophenone CAS No. 898775-89-8

4-(Pyrrolidinomethyl)benzophenone

Cat. No.: B1324838
CAS No.: 898775-89-8
M. Wt: 265.3 g/mol
InChI Key: ATSFRKNYZQYHSN-UHFFFAOYSA-N
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Description

4-(Pyrrolidinomethyl)benzophenone is an organic compound with the molecular formula C18H19NO. It is also known as phenyl(4-(pyrrolidin-1-ylmethyl)phenyl)methanone. This compound is characterized by the presence of a benzophenone core structure substituted with a pyrrolidinomethyl group. It is primarily used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(Pyrrolidinomethyl)benzophenone can be achieved through several methods:

Industrial production methods often involve large-scale adaptations of these laboratory techniques, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-(Pyrrolidinomethyl)benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Pyrrolidinomethyl)benzophenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-(Pyrrolidinomethyl)benzophenone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

phenyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-18(16-6-2-1-3-7-16)17-10-8-15(9-11-17)14-19-12-4-5-13-19/h1-3,6-11H,4-5,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSFRKNYZQYHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642728
Record name Phenyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-89-8
Record name Phenyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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